molecular formula C19H16N2O2 B3033354 4-amino-N-(2-phenoxyphenyl)benzamide CAS No. 1018278-86-8

4-amino-N-(2-phenoxyphenyl)benzamide

Cat. No.: B3033354
CAS No.: 1018278-86-8
M. Wt: 304.3 g/mol
InChI Key: BQTUWYHSNUOUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These analogs share a core benzamide scaffold but differ in substituents on the aromatic rings, leading to divergent biological activities and therapeutic applications.

Properties

IUPAC Name

4-amino-N-(2-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c20-15-12-10-14(11-13-15)19(22)21-17-8-4-5-9-18(17)23-16-6-2-1-3-7-16/h1-13H,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTUWYHSNUOUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-N-(2-phenoxyphenyl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This reaction typically occurs under mild conditions and involves a sequential nucleophilic/intramolecular addition process followed by transamidation . The reaction conditions are generally practical and atom-economical, making it suitable for industrial applications.

Chemical Reactions Analysis

4-amino-N-(2-phenoxyphenyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-amino-N-(2-phenoxyphenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: This compound is utilized in biochemical studies to understand protein-ligand interactions.

    Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Antitumor Agents

GOE1734 (4-Amino-N-(2'-Aminophenyl)Benzamide)
  • Structure: Substituted with a 2-aminophenyl group.
  • Activity: Demonstrates selective efficacy in slow-growing tumors (e.g., colorectal adenocarcinoma, osteosarcoma) but lacks activity in fast-growing tumors like Yoshida sarcoma .
  • Mechanism : Induces DNA-DNA crosslinking post-metabolic activation and shows low mutagenicity .
  • Toxicity : Maximum tolerated doses (MTD) are 4 mg/kg (rats) and 1 mg/kg (dogs) .
CI-994 (4-(Acetylamino)-N-(2-Aminophenyl)Benzamide)
  • Structure: Features an acetylamino group at the 4-position.
  • Activity: Histone deacetylase (HDAC) inhibitor, inducing hyperacetylation of histone H3 in colon carcinoma cells at low doses (IC₅₀ ~1–10 µM) .
  • Clinical Relevance : Undergoing trials as a cytostatic agent .
Key Contrast
  • GOE1734 targets DNA crosslinking, while CI-994 acts via epigenetic modulation. The 2-aminophenyl group in GOE1734 may enhance tumor selectivity, whereas the acetylamino group in CI-994 improves HDAC binding.

Anticonvulsant Agents

ADD 75073 (4-Amino-N-(2,6-Dimethylphenyl)Benzamide)
  • Structure : Contains 2,6-dimethylphenyl substitution.
  • Activity : Potent in maximal electroshock seizure (MES) models (ED₅₀ = 2.6 mg/kg in mice), comparable to phenytoin (ED₅₀ = 9.5 mg/kg) .
  • Selectivity : Inactive in other seizure models (e.g., pentylenetetrazole), similar to phenytoin’s narrow spectrum .
4-AEPB (4-Amino-N-(2-Ethylphenyl)Benzamide)
  • Structure : Substituted with a 2-ethylphenyl group.
  • Activity: Effective in MES and rotorod assays (TD₅₀ = 170.78 mg/kg), with a protective index (PI) of 9.5, outperforming phenobarbital .
Key Contrast
  • ADD 75073 ’s dimethyl groups enhance potency, while 4-AEPB ’s ethyl group improves safety margins. Both highlight the importance of lipophilic substituents in anticonvulsant efficacy.

Gastrointestinal Agents

AS-4370 (4-Amino-5-Chloro-2-Ethoxy-N-[[4-(4-Fluorobenzyl)-2-Morpholinyl]Methyl]Benzamide)
  • Structure : Includes chloro, ethoxy, and morpholinyl groups.
  • Activity : Potent gastrokinetic agent, accelerating gastric emptying in rats (ED₅₀ < 1 mg/kg), surpassing cisapride and metoclopramide .
  • Safety : Lacks dopamine D2 receptor antagonism, reducing side effects .
Key Contrast

The 4-fluorobenzyl and morpholine groups in AS-4370 enhance serotonin receptor affinity, distinguishing it from simpler benzamides.

Structural Modifications and Activity Trends

Compound Substituents Therapeutic Use Key Activity Data Mechanism References
GOE1734 2-Aminophenyl Antitumor MTD: 4 mg/kg (rats) DNA crosslinking
CI-994 4-Acetylamino, 2-aminophenyl Antitumor (HDAC inhibitor) IC₅₀: 1–10 µM HDAC inhibition
ADD 75073 2,6-Dimethylphenyl Anticonvulsant ED₅₀: 2.6 mg/kg (MES) Sodium channel modulation
4-AEPB 2-Ethylphenyl Anticonvulsant PI: 9.5 Unknown
AS-4370 Chloro, ethoxy, morpholine Gastrokinetic ED₅₀: <1 mg/kg Serotonin receptor agonism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-(2-phenoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-(2-phenoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.